NSC 196883 NSC 196883 NSC 196883, also known as Adamantylamphetamine HCl, is a potential antidepressant and anti-Parkinson agent.
Brand Name: Vulcanchem
CAS No.: 39978-68-2
VCID: VC0537697
InChI: InChI=1S/C13H23N.ClH/c1-9(14)5-13-6-10-2-11(7-13)4-12(3-10)8-13;/h9-12H,2-8,14H2,1H3;1H
SMILES: CC(CC12CC3CC(C1)CC(C3)C2)N.Cl
Molecular Formula: C13H24ClN
Molecular Weight: 229.79 g/mol

NSC 196883

CAS No.: 39978-68-2

Cat. No.: VC0537697

Molecular Formula: C13H24ClN

Molecular Weight: 229.79 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

NSC 196883 - 39978-68-2

Specification

CAS No. 39978-68-2
Molecular Formula C13H24ClN
Molecular Weight 229.79 g/mol
IUPAC Name 1-(1-adamantyl)propan-2-amine;hydrochloride
Standard InChI InChI=1S/C13H23N.ClH/c1-9(14)5-13-6-10-2-11(7-13)4-12(3-10)8-13;/h9-12H,2-8,14H2,1H3;1H
Standard InChI Key AMJINLQYPJSVRM-UHFFFAOYSA-N
SMILES CC(CC12CC3CC(C1)CC(C3)C2)N.Cl
Canonical SMILES CC(CC12CC3CC(C1)CC(C3)C2)N.Cl
Appearance Solid powder

Introduction

Structural and Chemical Characterization

Molecular Architecture

NSC 196883 (C₁₃H₂₄ClN) features a bicyclic adamantane moiety fused to a propylamine side chain, with a hydrochloride salt enhancing solubility. The adamantane group confers rigidity and lipid solubility, potentially facilitating blood-brain barrier penetration. Key structural descriptors include:

PropertyValueSource
Molecular FormulaC₁₃H₂₄ClN
Molecular Weight229.79 g/mol
SMILESCl.CC(N)CC12CC3CC(CC(C3)C1)C2
InChI KeyAMJINLQYPJSVRM-UHFFFAOYSA-N
CAS Registry Number39978-68-2

The adamantane core, a diamondoid hydrocarbon, imposes steric constraints that may influence receptor binding kinetics. Quantum mechanical simulations predict a collision cross-section (CCS) of 146.4 Ų for the [M+H]+ adduct, suggesting moderate molecular compactness .

Spectroscopic and Physicochemical Properties

NSC 196883’s hydrochloride salt form enhances aqueous solubility (reported soluble in dimethyl sulfoxide [DMSO] ), critical for in vitro assays. Predicted CCS values for major adducts include:

Adductm/zCCS (Ų)
[M+H]+194.19032146.4
[M+Na]+216.17226154.7
[M+NH4]+211.21686159.8

These metrics, derived from ion mobility spectrometry, indicate stable gas-phase conformations under analytical conditions . Thermal stability analyses remain pending, though adamantane derivatives typically exhibit high decomposition thresholds (>200°C).

Synthetic Pathways and Optimization

Synthesis of 1-(1-Adamantyl)propan-2-amine Hydrochloride

The synthesis involves Friedel-Crafts alkylation of adamantane with propylene oxide, followed by amination and hydrochloride salt formation. Hodoodo Chemicals outlines a multi-step protocol yielding >98% purity via column chromatography . Critical reaction parameters include:

  • Temperature: 0–4°C for intermediate stabilization

  • Catalysts: Lewis acids (e.g., AlCl₃) for adamantane functionalization

  • Purification: Recrystallization from ethanol/ethyl acetate mixtures

Scalability challenges arise from adamantane’s low reactivity, necessitating excess reagents and prolonged reaction times. Recent advances in flow chemistry may mitigate these inefficiencies, though peer-reviewed studies are lacking.

Pharmacological Profile and Mechanistic Insights

Putative Neuropharmacological Targets

NSC 196883’s primary mechanisms remain underexplored, but structural analogs suggest multimodal activity:

  • Monoamine Reuptake Inhibition: The propylamine side chain may block serotonin/norepinephrine transporters (SERT/NET), akin to tricyclic antidepressants .

  • Dopaminergic Modulation: Adamantane derivatives (e.g., amantadine) exhibit NMDA receptor antagonism and dopamine agonism, relevant to Parkinson’s disease .

  • σ-1 Receptor Interaction: Rigid hydrophobic structures often bind σ-1 chaperones, modulating calcium signaling and neuroprotection .

In vitro binding assays are needed to quantify affinity (Ki) for these targets. Current hypotheses derive solely from molecular docking studies, which prioritize the adamantane moiety’s role in hydrophobic pocket interactions.

Preclinical Efficacy Data

Limited disclosures from InvivoChem and Hodoodo suggest:

  • Antidepressant-like Effects: Murine forced swim tests show reduced immobility time at 10–20 mg/kg (i.p.), comparable to imipramine .

  • Anti-Parkinsonian Activity: MPTP-induced Parkinson’s models report 30–40% attenuation of motor deficits post-NSC 196883 administration (5 mg/kg, oral) .

These findings lack detailed statistical validation or dose-response curves, urging independent replication.

Future Directions and Clinical Translation

Research Priorities

Key knowledge gaps include:

  • Target Deconvolution: CRISPR screening or affinity chromatography to identify binding partners

  • Pharmacokinetics: ABSORPTION, distribution, metabolism, excretion (ADME) profiling

  • Therapeutic Index: TD₅₀/ED₅₀ ratios in mammalian models

Regulatory Pathway

As a research chemical, NSC 196883 lacks FDA-IND status. Achieving clinical relevance requires:

  • IND-enabling GLP toxicology studies

  • Phase I trials assessing CNS penetration via PET imaging

  • Biomarker development for target engagement

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